![molecular formula C25H24FN5O2S B2598295 5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1112300-20-5](/img/structure/B2598295.png)

5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

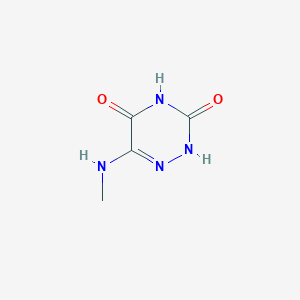

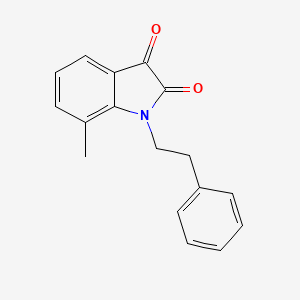

The compound “5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Due to the mesoionic nature, thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The compound also contains a methoxybenzylamino group and a phenyl group, which may influence its biological activity .

Chemical Reactions Analysis

The chemical reactions of thiadiazole derivatives can be influenced by the substituents on the thiadiazole ring . For example, the presence of a benzyl group at the 4-position of the thiadiazole ring can enhance the inhibitory activity against Gram-positive bacteria .

Scientific Research Applications

Anticancer Properties

Design and Synthesis: Researchers have designed and synthesized 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These compounds were evaluated against various cancer cell lines, including HepG2, HCT-116, and MCF-7.

One-Pot Synthesis

[1,2,4]Triazolo[4,3-a]pyridines: The compound “5-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3,4-thiadiazole-2-carboxamide” belongs to the [1,2,4]triazolo[4,3-a]pyridine family. Here’s an interesting application:

- One-Pot Synthesis : A mild, efficient, and practical one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines has been developed. This method allows the preparation of these compounds from readily available starting materials, such as 2-hydrazinopyridine and substituted aromatic aldehydes .

Atom-Economic Approach

KI-Catalyzed Oxidative Cyclization:- Substituted 1,2,4-Triazolo[4,3-a]pyridines : Researchers have developed a transition-metal-free approach for synthesizing substituted 1,2,4-triazolo[4,3-a]pyridines. The method involves a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines. This process is highly efficient, economically advantageous, and environmentally friendly .

Future Directions

Future research could focus on elucidating the exact mechanism of action of this compound, as well as exploring its potential applications in various fields such as medicinal chemistry and pharmacology. Further studies could also investigate the influence of different substituents on the biological activity of thiadiazole derivatives .

properties

IUPAC Name |

3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O2S/c1-2-3-5-17-8-11-20(12-9-17)27-23(32)16-34-25-30-29-22-13-10-18(15-31(22)25)24(33)28-21-7-4-6-19(26)14-21/h4,6-15H,2-3,5,16H2,1H3,(H,27,32)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVNWNWCSCFUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2598224.png)

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)

![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)

![[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2598234.png)

![2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2598235.png)